Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate
Overview
Description
Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate (KTFMB) is a chemical compound that has recently been gaining attention in the scientific community due to its wide range of applications and potential for use in laboratory experiments. KTFMB is a colorless, odorless, and non-toxic compound that is composed of potassium, trifluoromethyl, and borate ions. It has a molecular weight of 279.14 g/mol and a melting point of 519 K. KTFMB has a variety of applications in the fields of chemistry, biochemistry, and biology due to its unique properties.
Scientific Research Applications
Organic Chemistry Perspective
Potassium trifluoro(organo)borates, closely related to Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate, are highly stable organoboron derivatives. They have gained attention as alternatives to other organoboron reagents in organic chemistry. These compounds demonstrate unique reactivity in various reactions, such as the formation of difluoroboranes and transmetallation reactions with transition metals. In many cases, they are more reactive than boronic acids or esters, making them valuable for complex organic synthesis processes (Darses & Genêt, 2003).
Application in Synthesizing Alanine Derivatives
Potassium trifluoro(organo)borates have been utilized in reactions with dehydroamino esters, catalyzed by rhodium complexes. This method allows for the formation of alanine derivatives with various amino protecting groups. The versatility and stability of these borates make them suitable for producing important amino acid derivatives in good to high yields (Navarre, Darses, & Genêt, 2004).
Enantioselective Conjugate Additions
The potassium trifluoro(organo)borates have shown efficacy in enantioselective conjugate additions to α,β-unsaturated esters. When catalyzed by chiral rhodium(I) complexes, these reactions yield Michael adducts with high enantiomeric excesses, showcasing their potential in producing chiral compounds (Navarre, Pucheault, Darses, & Genêt, 2005).
Nucleophilic Trifluoromethylation
These borates are also used in nucleophilic trifluoromethylation reactions. They serve as reagents for introducing CF3 groups into non-enolizable aldehydes and N-tosylimines, demonstrating their utility in the synthesis of CF3-substituted alcohols and N-tosylamines (Levin, Dilman, Belyakov, Struchkova, & Tartakovsky, 2011).
properties
IUPAC Name |
potassium;trifluoro-[(4-methylpiperidin-1-yl)methyl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BF3N.K/c1-7-2-4-12(5-3-7)6-8(9,10)11;/h7H,2-6H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGYLZCDXJYCJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1CCC(CC1)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro((4-methylpiperidin-1-yl)methyl)borate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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